molecular formula C13H16BNO4 B1427008 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one CAS No. 1105710-32-4

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Cat. No. B1427008
M. Wt: 261.08 g/mol
InChI Key: RVSGJKHNWXFXCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one” is a chemical compound with the molecular formula C12H17BO2 . It is commonly used as an intermediate in pharmaceutical and chemical industries .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC1(OB(C2=CC3=C(C=C2)OCC(O)=N3)OC1(C)C)C . This indicates that the compound contains a benzoxazole ring attached to a tetramethyl-dioxaborolane group .


Physical And Chemical Properties Analysis

This compound is predicted to have a density of 0.99±0.1 g/cm3 . Its melting point is reported to be between 27-31°C, and it has a boiling point of 130°C at 20mmHg . The compound is described as a colorless oily liquid at room temperature .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystallography : This compound and its derivatives are primarily used as intermediates in various chemical syntheses. Their structures are typically confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Single crystals are measured by X-ray diffraction for crystallographic and conformational analyses. Such studies often involve density functional theory (DFT) to calculate molecular structures and compare them with X-ray diffraction values (Huang et al., 2021), (Wu et al., 2021).

  • Molecular Electrostatic Potential and Frontier Molecular Orbitals : These compounds are also investigated for their molecular electrostatic potential and frontier molecular orbitals using DFT. This research reveals important physicochemical properties of the compounds, which are crucial for understanding their behavior in different chemical reactions and potential applications (Huang et al., 2021), (Ye et al., 2021).

Chemical Reactions and Syntheses

  • Pd-catalyzed Borylation : This compound is used in palladium-catalyzed borylation of arylbromides. This method is particularly effective for borylation of arylbromides with sulfonyl groups, showcasing its versatility in complex organic syntheses (Takagi & Yamakawa, 2013).

  • Suzuki Coupling for Polymer Synthesis : It plays a role in the Suzuki coupling process, useful for synthesizing conjugated polymers. These polymers exhibit properties like high luminescence, which are important for applications in materials science and engineering (Zhu et al., 2007).

Applications in Biochemistry and Molecular Biology

  • Fluorescence Probes : Boronate ester derivatives of this compound have been developed as fluorescence probes for detecting hydrogen peroxide. These probes have applications in biological and chemical sensing, highlighting their potential in biochemistry and environmental monitoring (Lampard et al., 2018).

  • Prochelators for Oxidative Stress : Certain derivatives act as prochelators, undergoing changes in response to oxidative stress, which can be applied in studies related to cellular health and disease mechanisms (Wang & Franz, 2018).

properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)17-11(16)15-9/h5-7H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSGJKHNWXFXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one
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6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one

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